Perindopril arginine

Beschreibung

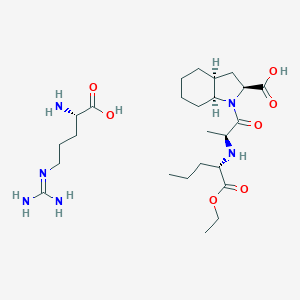

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSJJXKEWBUTI-YDYAIEMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210159 | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612548-45-5 | |

| Record name | Perindopril L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Molecular Interactions

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition Research

The primary mechanism of action for perindopril (B612348) is the potent and competitive inhibition of the ACE enzyme within the RAAS. drugbank.compatsnap.com The RAAS is a hormonal cascade that begins when the kidneys release renin, which converts angiotensinogen (B3276523) into angiotensin I. patsnap.compatsnap.com Perindopril's intervention in this system leads to significant physiological changes.

Perindopril, through its active metabolite perindoprilat (B1679611), acts as an inhibitor of the Angiotensin-Converting Enzyme (ACE). mims.com ACE is the key enzyme responsible for converting the relatively inactive decapeptide, Angiotensin I, into the potent vasoconstrictor, Angiotensin II. patsnap.commims.comnih.gov By blocking this conversion, perindopril leads to a significant reduction in the plasma levels of Angiotensin II. patsnap.commims.com This inhibition disrupts the primary pressor mechanism of the RAAS, as Angiotensin II is a powerful agent that constricts blood vessels to increase blood pressure. patsnap.compatsnap.com The reduction in Angiotensin II also leads to an increase in plasma renin activity, a response resulting from the removal of the negative feedback loop that Angiotensin II normally exerts on renin release. mims.com

The ACE enzyme, also known as kinase II, has a dual function. Besides converting Angiotensin I to Angiotensin II, it is also responsible for the degradation of bradykinin (B550075), a potent vasodilator, into an inactive heptapeptide. mims.com By inhibiting ACE, perindopril prevents the breakdown of bradykinin. mims.comresearchgate.net This leads to an increased activity of the circulating and local kallikrein-kinin system, resulting in higher levels of bradykinin. mims.com Elevated bradykinin levels contribute to the antihypertensive effects of perindopril by promoting vasodilation, which complements the effects of reduced Angiotensin II. patsnap.compatsnap.com This potentiation of bradykinin is a key part of the pharmacological profile of ACE inhibitors. mims.com

Cellular and Subcellular Effects of Perindoprilat

Perindopril itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. drugbank.commims.com Following oral administration, perindopril is rapidly absorbed and undergoes hydrolysis, primarily in the liver, to form its active metabolite, perindoprilat. drugbank.comwikipedia.orgmims.com Perindoprilat is the potent ACE inhibitor responsible for the drug's therapeutic effects. mims.comnih.govebi.ac.uk Only about 27% of the administered perindopril dose is converted into this active form. mims.com Perindoprilat is a dipeptide derivative that competitively binds to and inhibits the ACE enzyme. drugbank.comnih.govebi.ac.uk Research in animal models has also indicated that treatment can lead to the reversal of vascular hypertrophy and an improvement in the elastin-to-collagen ratio within the vessel wall. medsinfo.com.au

Downstream Physiological Consequences of ACE Inhibition

The inhibition of ACE by perindoprilat sets off a cascade of physiological effects that culminate in the modulation of blood pressure and fluid balance.

The principal downstream effect of reduced Angiotensin II levels is vasodilation, or the widening of blood vessels. patsnap.compatsnap.com Angiotensin II is a powerful vasoconstrictor, so its reduction allows blood vessels to relax and widen, leading to a decrease in peripheral vascular resistance. patsnap.commedex.com.bd This effect is further enhanced by the increased levels of the vasodilator bradykinin. patsnap.commims.com The combined action of decreased Angiotensin II and increased bradykinin results in a significant drop in blood pressure. patsnap.compatsnap.com Studies in humans have shown that this leads to an improvement in the compliance and visco-elastic properties of large arteries. medsinfo.com.au

Angiotensin II is a primary stimulant for the secretion of aldosterone (B195564) from the adrenal cortex. patsnap.comdrugbank.comresearchgate.net Aldosterone acts on the kidneys to promote the retention of sodium and water, which increases blood volume and, consequently, blood pressure. patsnap.compatsnap.com By inhibiting the production of Angiotensin II, perindopril indirectly reduces the secretion of aldosterone. patsnap.commims.com This decrease in aldosterone leads to reduced sodium and water retention by the kidneys, contributing to a decrease in blood volume and a further reduction in blood pressure. patsnap.compatsnap.com This modulation of the body's fluid balance is a key component of perindopril's antihypertensive effect. patsnap.com

Table 1: Summary of Molecular Interactions of Perindopril Arginine

| Interacting Molecule | Action of Perindoprilat | Consequence |

| Angiotensin-Converting Enzyme (ACE) | Inhibition | Prevents conversion of Angiotensin I to Angiotensin II; Prevents degradation of Bradykinin. mims.com |

| Angiotensin II | Decreased Production | Reduced vasoconstriction; Reduced aldosterone secretion. patsnap.commims.com |

| Bradykinin | Increased Levels | Increased vasodilation. mims.com |

| Aldosterone | Decreased Secretion | Reduced sodium and water retention. patsnap.commims.com |

Impact on Sympathetic Nervous System Activity

Angiotensin II, a key peptide in the RAAS, is known to stimulate the sympathetic nervous system, which can lead to an increase in heart rate and blood pressure. patsnap.com By inhibiting the production of angiotensin II, this compound indirectly helps to temper this sympathetic activation, fostering a more stable cardiovascular state. patsnap.com This moderation of sympathetic activity is a significant component of its mechanism of action.

Furthermore, research indicates that sympathomimetic agents, which mimic the effects of endogenous agonists of the sympathetic nervous system like norepinephrine (B1679862) and epinephrine, can diminish the antihypertensive effects of ACE inhibitors such as perindopril. medsinfo.com.aunps.org.au This suggests an opposing interaction between the two classes of drugs. Caution is therefore advised when this compound is co-administered with medications that possess sympathetic activity. medsinfo.com.aunps.org.au

Studies in animal models have provided more direct evidence of perindopril's impact on sympathetic control mechanisms. For instance, in hypertensive rats, chronic treatment with perindopril has been shown to normalize spontaneous baroreflex sensitivity (SBRS). The baroreflex is a rapid negative feedback loop by which the body maintains a relatively constant arterial blood pressure, with the sympathetic nervous system playing a key efferent role. An impaired baroreflex is a common feature of hypertension. The ability of perindopril to restore this function points to a significant interaction with the neural pathways governing cardiovascular control.

The following table presents data from a study on genetically hypertensive rats, illustrating the effect of perindopril on spontaneous baroreflex sensitivity.

This normalization of SBRS in the hypertensive rats treated with perindopril underscores the drug's ability to favorably modulate the autonomic nervous system's control of the cardiovascular system.

Pharmacokinetic and Pharmacodynamic Profiles in Research Context

Perindopril (B612348) Arginine as a Prodrug: In Vivo Hydrolysis to Perindoprilat (B1679611)

Perindopril arginine is an ester prodrug that requires in vivo biotransformation to exert its therapeutic effect. drugbank.compatsnap.com Following oral administration, this compound undergoes hydrolysis, primarily in the liver, to form its biologically active diacid metabolite, perindoprilat. drugbank.comnih.gov This conversion is essential for its pharmacological activity, as perindopril itself has minimal inhibitory effect on the angiotensin-converting enzyme (ACE). nih.gov The hydrolysis of the ester group transforms the parent compound into perindoprilat, which is a potent inhibitor of ACE. patsnap.com This mechanism of action, the inhibition of ACE, is central to the therapeutic effects observed with this compound. patsnap.com

Absorption and Bioavailability Studies of this compound

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations of the parent drug, perindopril, being reached within approximately one hour. nih.gov The absolute oral bioavailability of perindopril is estimated to be around 75%. nih.gov However, a significant portion of the absorbed perindopril is metabolized during its first pass through the liver. nih.gov

The bioavailability of the active metabolite, perindoprilat, is approximately 25% of the administered oral dose of perindopril. nih.gov Perindoprilat becomes detectable in plasma within 30 minutes of administration, with its peak plasma concentrations being achieved between 3 to 7 hours. nih.gov The mean half-life of perindopril is short, around 0.8 to 1.0 hours, while perindoprilat has a longer half-life of approximately 5 to 11 hours. nih.gov

| Parameter | Perindopril | Perindoprilat |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3 to 7 hours |

| Bioavailability | ~75% | ~25% |

| Mean Half-life (t½) | 0.8 to 1.0 hours | 5 to 11 hours |

Metabolism and Active Metabolite Formation Research

The metabolism of this compound is a critical step in its therapeutic action. The primary metabolic pathway is the hydrolysis of the ester group of perindopril to form the active metabolite, perindoprilat. drugbank.comnih.gov This conversion is primarily carried out by hepatic esterases during the first-pass metabolism. nih.gov Research indicates that approximately 30-50% of the absorbed perindopril is metabolized into perindoprilat. nih.gov

In addition to the formation of the active metabolite, perindopril can also be metabolized to other, inactive compounds. One of the major inactive metabolites is a glucuronide conjugate of perindoprilat. nih.govnih.gov The formation of perindoprilat glucuronide is believed to occur mainly through pre-systemic first-pass metabolism. nih.gov

Elimination Pathways and Renal Clearance of Perindoprilat

The primary route of elimination for the active metabolite, perindoprilat, is through the kidneys. nih.gov Studies have shown that approximately 70% of perindoprilat is cleared by renal excretion. nih.gov The elimination profile of perindoprilat is biphasic, which is attributed to its binding to ACE. nih.gov This includes a rapid renal excretion of the unbound fraction of the drug and a prolonged terminal half-life for the fraction that is bound to ACE. nih.gov

In patients with renal impairment, the elimination of perindoprilat is significantly affected. bps.ac.uk The mean area under the serum concentration-time curve (AUC) of perindoprilat increases substantially with the severity of renal failure. bps.ac.uk For instance, in subjects with normal renal function, the mean AUC of perindoprilat was 93 ng·h/mL, which increased to 1106 ng·h/mL in patients with severe renal failure. bps.ac.uk Similarly, the half-life of perindoprilat is prolonged in patients with renal insufficiency, increasing from 5.0 hours in individuals with normal renal function to 27.4 hours in those with severe renal failure. bps.ac.uk A significant correlation has been observed between the renal clearance of perindoprilat and creatinine (B1669602) clearance. nih.gov Perindoprilat is also dialyzable, with a hemodialysis clearance of approximately 108.1 ± 5.9 ml/min. nih.gov

| Renal Function | Mean AUC of Perindoprilat (ng·h/mL) | Half-life of Perindoprilat (hours) |

| Normal | 93 | 5.0 |

| Severe Renal Failure | 1106 | 27.4 |

Time-Course of Pharmacodynamic Effects: ACE Inhibition and Blood Pressure Response

The pharmacodynamic effects of this compound are directly related to the concentration of its active metabolite, perindoprilat, and the subsequent inhibition of ACE. researchgate.net Maximal ACE inhibition is typically observed 4 to 6 hours after a single oral dose of perindopril. nih.gov A substantial level of ACE inhibition is maintained for at least 24 hours post-administration. nih.gov

The blood pressure-lowering effect follows a similar time course. The maximal reduction in blood pressure is generally seen between 4 to 6 hours after dosing, and a significant antihypertensive effect persists at 24 hours. nih.gov In hypertensive patients, once-daily administration of perindopril has been shown to significantly reduce both supine systolic and diastolic blood pressure, with these reductions being maintained over a 24-hour period. droracle.ai

| Time After Administration | Event |

| 4 to 6 hours | Maximal ACE Inhibition |

| 4 to 6 hours | Maximal Blood Pressure Reduction |

| 24 hours | Substantial ACE Inhibition and Blood Pressure Reduction |

Bioequivalence Studies Between this compound and Other Perindopril Salts

Several studies have been conducted to establish the bioequivalence between this compound and the older salt, perindopril tert-butylamine (B42293) (erbumine). researchgate.netnih.gov These studies are crucial as the arginine salt was developed to offer improved stability in various climatic conditions. nih.gov

In a randomized, crossover study involving healthy male volunteers, the pharmacokinetic profiles of this compound and perindopril tert-butylamine were compared. nih.gov The results demonstrated that the two salts are bioequivalent in terms of their pharmacokinetic parameters. nih.gov After dose normalization to account for the difference in molecular weight, the area under the time-plasma concentration curve (AUC) for both perindopril and its active metabolite, perindoprilat, were found to be similar between the two formulations. ahajournals.org

Another bioequivalence study confirmed these findings, showing that the 90% confidence intervals for the geometric mean ratios of both Cmax and AUC for perindopril and perindoprilat fell within the accepted range of 0.80-1.25, establishing bioequivalence. tga.gov.au

| Pharmacokinetic Parameter | This compound | Perindopril Erbumine | 90% Confidence Interval |

| Perindopril AUC (hr•ng/mL/mg) | 10.2 | 10.5 | Within 80-125% |

| Perindoprilat AUC (hr•ng/mL/mg) | 33.3 | 38.3 | Within 80-125% |

Clinical Efficacy and Therapeutic Applications: Research Perspectives

Research in Essential Hypertension Management

Perindopril (B612348) has been established as an effective and well-tolerated agent for the treatment of essential hypertension, demonstrating sustained 24-hour antihypertensive activity with once-daily administration. oup.comoup.com

A multicenter, double-blind, placebo-controlled, dose-ranging study involving 289 patients with mild to moderate hypertension evaluated the efficacy of perindopril erbumine. nih.govelsevierpure.com Patients were randomized to receive a placebo, or perindopril. nih.govelsevierpure.com The study found that mean decreases in both systolic and diastolic blood pressure were significantly greater with perindopril than with placebo (p < 0.05). nih.govelsevierpure.com The research indicated that the dose-response curve began to flatten after a daily dose of 8 mg, suggesting that this dose achieves a substantial portion of the maximum antihypertensive effect. nih.govelsevierpure.com

Another prospective cohort study confirmed the effectiveness of perindopril in both newly diagnosed hypertensive patients and those whose blood pressure was not controlled with previous treatments. nih.gov In this study, over 96% of patients responded to perindopril as a monotherapy, achieving a significant reduction in both systolic and diastolic blood pressure. nih.gov Furthermore, three-quarters of the study participants achieved normalization of their blood pressure. nih.gov

| Study | Patient Population | Key Findings |

| Multicenter Dose-Ranging Study nih.govelsevierpure.com | 289 patients with mild to moderate hypertension (supine DBP 95-114 mmHg) | - Perindopril produced statistically significant reductions in systolic and diastolic BP compared to placebo (p < 0.05).- The dose-response curve flattened after 8 mg per day. |

| Prospective Cohort Study nih.gov | Primary care patients with essential hypertension (newly diagnosed or uncontrolled) | - Over 96% of patients showed effective BP reduction with perindopril monotherapy.- 75% of patients achieved normalization of both systolic and diastolic BP. |

| Large Community-Based Trial oup.com | Hypertensive patients, including those non-responsive to previous therapy | - Mean BP reduction of 19.7/10.5 mmHg in the overall population.- Mean BP reduction of 14.9/8.4 mmHg in patients non-responsive to previous treatments. |

Perindopril is recognized for its ability to provide a long-lasting, 24-hour blood pressure-lowering effect, which contributes to reducing blood pressure variability. nih.gov This is a crucial aspect of antihypertensive therapy, as fluctuations in blood pressure are themselves a risk factor for cardiovascular events. Research has shown that perindopril's mechanism of action, which includes improving endothelial function and decreasing arterial wall stiffness, contributes to this stabilization of blood pressure. nih.gov

Research in Heart Failure

The efficacy of perindopril has been well-established in the treatment of heart failure. nih.gov It acts by inhibiting the renin-angiotensin system, which reduces vasoconstriction and the detrimental left ventricular remodeling that characterizes the progression of heart failure. nih.gov

Research has demonstrated that perindopril significantly improves key markers of cardiac function in patients with congestive heart failure (CHF). Long-term studies have shown its ability to enhance various hemodynamic parameters, often with minimal impact on heart rate. nih.gov

The PREAMI (Perindopril and Remodelling in Elderly with Acute Myocardial Infarction) study specifically investigated the effect of perindopril on left ventricular (LV) remodeling. oup.com In this trial, 1,252 elderly patients with a recent myocardial infarction and a left ventricular ejection fraction (LVEF) of ≥ 40% were randomized to receive either perindopril or a placebo. oup.com The results showed that perindopril led to a significant 38% relative risk reduction (p < 0.001) in the composite primary endpoint, which included death, hospitalization for heart failure, or LV remodeling. oup.com This benefit was largely driven by the significant effect on LV remodeling, which was observed in only 27.7% of patients receiving perindopril compared to 51.2% of those receiving the placebo (p < 0.001). oup.com

The PEP-CHF (Perindopril for Elderly People with Chronic Heart Failure) study was a major trial that investigated the effects of perindopril in 850 elderly patients (mean age 76) with diastolic heart failure. h1.coresearchgate.net While the study did not meet its primary endpoint for long-term morbidity and mortality, largely due to lower than expected event rates and high withdrawal numbers, the findings within the first year were significant. h1.coresearchgate.netmedscape.com

At the one-year follow-up, patients treated with perindopril showed notable improvements compared to the placebo group. h1.co There was a 37% reduction in hospitalizations for heart failure (p=0.033) and a trend toward a reduction in the primary composite endpoint of all-cause mortality and unplanned heart failure hospitalization (p=0.055). h1.comedscape.com Additionally, the perindopril group demonstrated improvements in functional class (p<0.030) and exercise capacity, as measured by the six-minute corridor walk distance (p=0.011). h1.coresearchgate.net These results suggest a clear benefit of perindopril in improving symptoms and reducing hospitalizations during the initial phase of treatment. researchgate.net

| Study | Patient Population | Primary Endpoint | Key Outcomes |

| PREAMI oup.com | 1,252 elderly patients (≥65 years) with recent acute MI and LVEF ≥ 40% | Composite of death, hospitalization for heart failure, or LV remodeling | - 38% relative risk reduction in the primary endpoint (P < 0.001).- Significant reduction in LV remodeling (27.7% in perindopril group vs. 51.2% in placebo group, P < 0.001). |

| PEP-CHF h1.coresearchgate.netmedscape.com | 850 elderly patients (≥70 years) with diastolic heart failure | Composite of all-cause mortality and unplanned heart failure-related hospitalization | - At 1 year: 37% reduction in HF hospitalization (P = 0.033).- At 1 year: Improved functional class (P < 0.030) and exercise capacity (P = 0.011).- Overall primary endpoint not met due to insufficient statistical power. |

Cardiovascular Risk Reduction Research

A significant body of research from large-scale morbidity and mortality trials has demonstrated that perindopril provides cardiovascular protection to a wide range of patients, extending beyond those with just hypertension or heart failure. oup.com These benefits are, in part, attributed to its ability to improve endothelial function and reverse arterial remodeling. oup.comnih.gov

The EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease) study was a landmark trial involving 12,218 patients with stable coronary artery disease and no clinical evidence of heart failure. oup.com The study found that perindopril was associated with a significant 20% relative risk reduction in the primary endpoint of cardiovascular death, myocardial infarction, or cardiac arrest. nih.gov This cardiovascular protection was observed even in patients who were not hypertensive at baseline, indicating a benefit beyond simple blood pressure lowering. oup.comnih.gov A substudy of EUROPA, known as PERTINENT, further elucidated that perindopril improves endothelial function, which may account for the observed benefits. nih.gov

Similarly, the PROGRESS (Perindopril Protection Against Recurrent Stroke Study) trial showed that a perindopril-based regimen significantly reduced the risk of stroke by 28% in patients with a history of stroke or transient ischemic attack, irrespective of their baseline blood pressure. oup.com This treatment also reduced the risk of major cardiovascular events by 26%. oup.com

These pivotal trials underscore the vasculoprotective effects of perindopril, confirming its role in comprehensive cardiovascular risk reduction across diverse patient populations. oup.comnih.gov

Renal Protection and Nephropathy Research

Diabetic nephropathy is a leading cause of end-stage renal disease, and its management often involves strict blood pressure control and inhibition of the renin-angiotensin system. nih.gov Research has explored the role of perindopril in this patient population. One study involving 52 diabetic patients with early-stage nephropathy (microalbuminuria) and normal blood pressure found that perindopril significantly decreased the urinary albumin excretion rate (AER) over an 18-month period compared to a placebo group, in which the AER significantly increased. nih.gov

The PREMIER study, conducted over 12 months in patients with type 2 diabetes, compared a fixed-dose combination of perindopril and indapamide (B195227) with enalapril (B1671234) monotherapy. nih.gov The combination therapy not only provided excellent blood pressure control but also led to a significant reduction in urinary albumin excretion. nih.gov Further research has investigated the effects of perindopril on the structural changes in the kidneys of diabetic subjects. A 3-year, randomized, placebo-controlled, double-blind study involving renal biopsies in diabetic subjects with microalbuminuria was conducted to assess the impact of perindopril on renal function and histology. unimelb.edu.au In a separate study, it was found that in patients with diabetic nephropathy, there was a significant reduction in the expression of nephrin (B609532), a key protein in the glomerular filtration barrier. nih.gov Treatment with perindopril was shown to normalize nephrin gene expression to levels similar to those in non-diabetic controls, and there was a strong inverse correlation between nephrin expression and the degree of proteinuria. nih.gov

Proteinuria, or the presence of excess protein in the urine, is a hallmark of many primary renal diseases and a significant risk factor for the progression of kidney disease. nih.gov A double-blind, parallel-design, placebo-controlled study evaluated the efficacy of perindopril in reducing proteinuria in patients with nephrotic syndrome due to various primary renal diseases. nih.gov In this year-long study, half of the patients treated with perindopril experienced a significant decrease in urinary protein excretion, from an average of 6.1 g/24h to 1.2 g/24h , accompanied by a rise in serum albumin levels. nih.gov In contrast, the placebo group showed a modest increase in protein excretion. nih.gov The study also noted that the antiproteinuric effect of perindopril was sustained for up to two years with continued treatment. nih.gov

Another randomized, double-blind, crossover trial in patients with non-diabetic chronic kidney disease compared the proteinuria-lowering effects of aliskiren (B1664508) and perindopril to a placebo. researchgate.net The results indicated that both aliskiren and perindopril significantly reduced proteinuria in a dose-dependent manner. researchgate.net

Vascular and Cardiac Remodeling Research

Vascular and cardiac remodeling, which involves alterations in the structure of blood vessels and the heart, is a common consequence of hypertension and a predictor of cardiovascular morbidity and mortality. nih.gov Research has shown that long-term treatment with perindopril can have beneficial effects on these remodeling processes. oup.comnih.gov Studies have demonstrated that perindopril can improve arterial compliance and the media-to-lumen ratio of peripheral resistance vessels, effects that may be at least partially independent of its blood pressure-lowering action. nih.gov By reversing hypertension-associated vascular remodeling, perindopril can decrease afterload, which in turn can lead to the reduction or reversal of left ventricular hypertrophy. nih.gov

The PREAMI trial provided direct evidence of perindopril's impact on cardiac remodeling in a specific patient population. medscape.comnih.gov In elderly patients who had experienced a myocardial infarction but had preserved left ventricular function, a group where significant remodeling can still occur, one year of treatment with perindopril led to a significant reduction in progressive left ventricular remodeling. medscape.comacc.org The mean increase in left ventricle end-diastolic volume was significantly lower in the perindopril group compared to the placebo group. nih.gov Substudies of the EUROPA trial have also suggested that the benefits of perindopril may be linked to improvements in endothelial function and increases in nitric oxide, which play a role in vascular health and remodeling. medscape.comacc.org

| Research Area | Study Focus | Key Findings |

|---|---|---|

| Diabetic Nephropathy | Effect on urinary albumin excretion rate (AER) in normotensive diabetic patients with microalbuminuria. nih.gov | Significant decrease in AER over 18 months with perindopril compared to an increase in the placebo group. nih.gov |

| Comparison of perindopril/indapamide combination vs. enalapril monotherapy (PREMIER study). nih.gov | The combination therapy resulted in a significant reduction in urinary albumin excretion in addition to blood pressure control. nih.gov | |

| Proteinuria Reduction | Efficacy in patients with nephrotic syndrome due to primary renal diseases. nih.gov | Significant reduction in urinary protein excretion (from 6.1 g/24h to 1.2 g/24h in responders) that was sustained for up to two years. nih.gov |

| Vascular and Cardiac Remodeling | Effects on hypertension-associated vascular remodeling. nih.gov | Improves arterial compliance and the media-to-lumen ratio of peripheral resistance vessels. nih.gov |

| Impact on cardiac remodeling post-myocardial infarction (PREAMI trial). medscape.comnih.gov | Significantly reduced progressive left ventricular remodeling in elderly patients with preserved left ventricular function. nih.govmedscape.com |

Comparative Studies and Combination Therapies

Comparative Efficacy and Safety with Other ACE Inhibitors

Clinical research has positioned perindopril (B612348) distinctly among other ACE inhibitors, with studies highlighting its effects on cardiovascular outcomes and specific patient populations.

Comparisons with ramipril (B1678797) are often discussed in the context of landmark trials like the HOPE study, which showed unquestionable benefits for ramipril in high-risk patients. guidetomalariapharmacology.org The EUROPA study provided similar convincing evidence for perindopril. guidetomalariapharmacology.org While no direct comparative clinical trials between perindopril arginine and ramipril were identified, one study in patients with type 2 diabetes was designed to compare their effects on urine albumin excretion. fishersci.ca

Regarding lisinopril (B193118) , data from the Antihypertensive and Lipid-Lowering to prevent Heart Attack Trial (ALLHAT) provides a reference for the incidence of angioedema with lisinopril (0.41%), which can be contextually compared to rates observed with perindopril in other trials (0.1% in US phase III trials). wikidata.org

Comparative Efficacy and Safety with Angiotensin Receptor Blockers (ARBs)

This compound has been compared with several angiotensin receptor blockers (ARBs), primarily focusing on blood pressure reduction and cardiovascular protection.

A head-to-head randomized study comparing full-dose perindopril (10 mg) with telmisartan (B1682998) (80 mg) demonstrated that perindopril led to a significantly greater reduction in 24-hour systolic blood pressure and central aortic blood pressure. fishersci.ptmims.com However, other comparative trials have suggested that telmisartan may have a somewhat better antihypertensive efficacy than perindopril, though the difference in blood pressure reduction is small. wikipedia.orgmims.com The ONTARGET trial, which compared telmisartan to the ACE inhibitor ramipril, found telmisartan was not superior in reducing cardiovascular events or mortality, despite a small but consistent blood pressure advantage. fishersci.pt

A double-blind, randomized trial compared a treatment strategy starting with a perindopril/amlodipine (B1666008) combination to one starting with a valsartan (B143634) /amlodipine combination. The perindopril/amlodipine strategy was found to be more effective in lowering both office and 24-hour ambulatory blood pressures. After one month, the rate of controlled hypertension was significantly higher with the perindopril/amlodipine strategy (33%) compared to the valsartan/amlodipine strategy (27%).

In a comparative study with losartan (B1675146) , a low-dose combination of perindopril/indapamide (B195227) showed a similar reduction in supine blood pressure to losartan 50 mg/day; however, the response and normalization rates were significantly higher with the combination therapy.

Research on Fixed-Dose Combination Therapies

Fixed-dose combination (FDC) therapy is a prominent strategy in hypertension management, aimed at improving blood pressure control and patient adherence. This compound is a key component in several FDCs, leveraging synergistic effects with other antihypertensive classes.

This compound and Amlodipine Combinations

The combination of this compound and the calcium channel blocker amlodipine is well-established and supported by extensive clinical research. Short-term trials have consistently shown that this combination leads to a statistically greater reduction in blood pressure compared to either agent used as monotherapy.

A systematic review of 12 studies confirmed that the perindopril/amlodipine FDC significantly reduces blood pressure and increases the rate of blood pressure control. For example, one study showed that after 8 weeks, the perindopril/amlodipine FDC (5/5 mg) resulted in a mean systolic blood pressure (SBP) reduction of 11.1 mmHg, compared to an 8.5 mmHg reduction in the amlodipine 5 mg group.

The Anglo-Scandinavian Cardiac Outcomes Trial-Blood Pressure Lowering Arm (ASCOT-BPLA) provided landmark evidence, showing that a strategy involving perindopril and amlodipine significantly reduced all-cause mortality and stroke compared to a regimen of atenolol (B1665814) and a diuretic. fishersci.pt This combination is the only ACE inhibitor/calcium channel blocker strategy to have demonstrated a significant reduction in both all-cause and cardiovascular mortality in outcome trials.

This compound and Indapamide Combinations

The FDC of perindopril with the thiazide-like diuretic indapamide has proven effective for hypertension treatment. This combination has been shown to reduce cardiovascular risk in various patient populations, as demonstrated in large-scale trials such as ADVANCE, PROGRESS, and HYVET. The rationale for this combination is based on the complementary pharmacodynamic and pharmacokinetic activities of the two drugs.

In comparative trials, the perindopril/indapamide combination was found to be more effective than placebo and showed similar blood pressure reduction to agents like losartan and atenolol, but with higher response and normalization rates than ARB monotherapy. A meta-analysis of three major trials involving over 18,000 patients confirmed that the perindopril/indapamide combination significantly reduces major vascular events.

Triple Combination Therapies (e.g., this compound, Indapamide, Amlodipine)

For patients requiring more than two antihypertensive agents, a triple FDC of this compound, indapamide, and amlodipine has emerged as a rational and effective option. European hypertension guidelines note that a combination of a renin-angiotensin system blocker, a calcium channel blocker, and a thiazide diuretic is considered a most effective three-drug regimen.

Observational studies have demonstrated the efficacy and safety of this triple combination. One study in Madagascar and Mauritius showed that the therapy was effective in lowering blood pressure and was well-tolerated, with 80.4% of patients achieving blood pressure targets (<140/90 mmHg) at 3 months. The PIANIST study, involving over 4,700 high-risk patients with uncontrolled hypertension, also found the triple combination to be effective and well-tolerated. Research indicates that this triple therapy is associated with a better metabolic profile and a more pronounced organ-protective effect compared to other combinations.

Rationale for Combination Therapy: Synergistic Pharmacodynamic Effects

The rationale for combining this compound with other antihypertensive agents lies in their complementary and synergistic mechanisms of action.

This compound and Amlodipine : These two drugs have distinct but complementary effects. Perindopril inhibits the renin-angiotensin system, while amlodipine is a calcium channel blocker that causes peripheral vasodilation. This dual mechanism leads to a more significant blood pressure reduction than either agent alone. The combination may also have a synergistic effect on pedal edema, an adverse effect associated with amlodipine, which is attenuated by the venodilatory action of perindopril.

This compound and Indapamide : The combination of an ACE inhibitor and a diuretic provides an additive synergy. Perindopril blocks the renin-angiotensin-aldosterone system, while indapamide promotes the excretion of sodium and water. This complementary action results in a potent antihypertensive effect that lasts for 24 hours.

The use of these agents in a single-pill combination simplifies treatment regimens, which can lead to improved patient adherence and, consequently, better blood pressure control and cardiovascular outcomes.

Research on Combination with Statins

A multicenter observational study involving 24,008 patients with arterial hypertension and dyslipidemia evaluated the efficacy and safety of combined therapy including perindopril (as monotherapy or in a fixed combination with indapamide or amlodipine) and rosuvastatin. rpcardio.online The study, which had a total duration of 8 months, found a significant decrease in systolic and diastolic blood pressure, as well as heart rate, in patients using perindopril-containing drugs. rpcardio.online Specifically, target systolic blood pressure levels were achieved in 95% of patients on perindopril monotherapy, 91% on a fixed combination of perindopril/indapamide, and 88.6% on perindopril/amlodipine, all in conjunction with rosuvastatin. rpcardio.online

A subgroup analysis of the Perindopril plus Amlodipine in PAtients with Coronary Artery Disease (PAPA-CAD) study focused on patients with stable coronary artery disease treated with a triple combination of atorvastatin (B1662188), perindopril, and amlodipine. nih.gov The results indicated that the addition of atorvastatin to the fixed combination of perindopril and amlodipine led to further significant improvements in key metabolic parameters. nih.gov In the subgroup of patients taking atorvastatin as an add-on agent, 82.5% reached the target blood pressure of 140/90 mmHg compared to 78.8% of those not taking a statin. nih.gov This suggests a potential independent blood pressure-lowering effect of statins, particularly in combination with calcium channel blockers. nih.gov

A pooled analysis of the ADVANCE, EUROPA, and PROGRESS trials, which included 29,463 patients with vascular disease, assessed the effects of a perindopril-based regimen in relation to background statin therapy. nih.govnih.gov The findings suggest that the protective effects of perindopril treatment are additive to those of statin therapy. nih.gov A perindopril-based regimen was associated with a significantly lower risk of the primary endpoint (a composite of cardiovascular mortality, nonfatal myocardial infarction, and stroke) in both statin users and non-statin users when compared to placebo. nih.gov

Fixed-dose combinations of this compound with statins, such as atorvastatin and rosuvastatin, have been developed to simplify treatment regimens and improve patient compliance. researchgate.netogyei.gov.hu A clinical study was conducted to test the safety and efficacy of a single-pill combination of atorvastatin, amlodipine, and this compound in patients already well-treated with the concomitant administration of the same three drugs as separate tablets. servier.comisrctn.com

The interaction between perindopril and simvastatin (B1681759) has also been a subject of review, particularly in the context of polypharmacy. drugs.com While specific interaction studies focusing solely on perindopril and simvastatin are less common, the potential for interactions with drugs that share metabolic pathways is a clinical consideration. drugs.comdrugs.com

Interactive Data Table: Key Findings from Combination Therapy Studies

| Study/Analysis | Intervention | Key Findings |

| SYNERGY Study | Perindopril (or fixed combo) + Rosuvastatin | Significant decrease in blood pressure and heart rate. Target SBP achieved in 88.6-95% of patients. rpcardio.online |

| PAPA-CAD Subgroup Analysis | Atorvastatin + Perindopril + Amlodipine | 82.5% of patients on triple therapy reached target BP vs. 78.8% on dual therapy without statin. nih.gov |

| ADVANCE, EUROPA, PROGRESS Pooled Analysis | Perindopril-based regimen +/- Statins | Perindopril's benefits were additive to statin therapy in reducing major cardiovascular events. nih.govnih.gov |

Head-to-Head Clinical Trials and Meta-Analyses

Perindopril has been compared with other angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) in various clinical trials and meta-analyses to evaluate its relative efficacy and impact on cardiovascular outcomes.

Perindopril vs. Enalapril (B1671234):

A systematic review and meta-analysis of three trials involving 116 patients with systolic heart failure found that perindopril significantly improved several clinical parameters compared to enalapril. ochsnerjournal.orgresearchgate.netnih.govnih.govochsnerjournal.org The pooled mean net change in the heart to mediastinum ratio was 0.12, and the washout rate improved by -3.51%. ochsnerjournal.orgnih.gov Furthermore, perindopril led to a greater reduction in brain natriuretic peptide levels and an improvement in the New York Heart Association (NYHA) functional class. ochsnerjournal.orgnih.govnih.gov In two trials where patients were switched from enalapril to perindopril, the left ventricular ejection fraction at 6 months was significantly greater in the perindopril group. ochsnerjournal.orgresearchgate.netnih.gov

Perindopril vs. Lisinopril:

A large retrospective cohort study of 15,622 hypertensive patients in Hong Kong showed that over a 5-year period, treatment with perindopril resulted in significantly lower rates of all-cause mortality and cardiovascular mortality compared to lisinopril. researchgate.netnih.gov Another study involving 20,252 patients found that lisinopril users had a significantly higher likelihood of being admitted for renal diseases and diabetes compared to perindopril users. nih.gov

Perindopril vs. Telmisartan:

Head-to-head comparisons between perindopril and the ARB telmisartan have yielded mixed results. One review of comparative trials indicated that telmisartan treatment resulted in a significantly higher reduction in trough blood pressure and mean ambulatory diastolic blood pressure during the last 8 hours of the dosing interval compared with perindopril. nih.govtandfonline.com However, another analysis suggested that perindopril, but not telmisartan, improved conduit artery endothelium-dependent vasodilation, a factor that may contribute to its cardiovascular benefits beyond blood pressure reduction. tandfonline.com A meta-analysis of seven trials with 753 patients found no significant difference in systolic blood pressure reduction between telmisartan and perindopril, though diastolic blood pressure reduction was greater with telmisartan. researchgate.netresearchgate.net

Perindopril vs. Valsartan:

The comparative effects of perindopril and valsartan have been discussed in the context of their impact on cardiovascular events. uscjournal.commedscape.com While both are effective in lowering blood pressure, differences in their mechanisms of action—with perindopril also affecting the bradykinin (B550075) system—may lead to different outcomes. medscape.com For instance, the VALUE trial showed a higher incidence of myocardial infarction in the valsartan group compared to the amlodipine group, which was part of a regimen that could include perindopril. medscape.comnih.gov

Interactive Data Table: Head-to-Head Comparison of Perindopril

| Comparator | Study Type | Key Findings |

| Enalapril | Meta-analysis (Systolic Heart Failure) | Perindopril showed significant improvements in cardiac sympathetic nerve activity, BNP, and NYHA class. ochsnerjournal.orgnih.govnih.gov |

| Lisinopril | Retrospective Cohort Study (Hypertension) | Perindopril was associated with lower all-cause and cardiovascular mortality. researchgate.netnih.gov |

| Telmisartan | Meta-analysis (Hypertension) | No significant difference in SBP reduction; DBP reduction was greater with telmisartan. researchgate.netresearchgate.net |

| Valsartan | Clinical Trial Review | Differences in mechanisms may lead to varied impacts on cardiovascular events. uscjournal.commedscape.com |

Research in Special Patient Populations

Elderly Patients: Efficacy and Safety Profile Research

Perindopril (B612348) has been evaluated for its efficacy and safety in elderly patients with hypertension. bwise.krnih.gov In the Hypertension in the Very Elderly Trial (HYVET), which included patients over 80 years old, treatment with perindopril (in combination with indapamide) was associated with a significant reduction in blood pressure. The mean sitting blood pressure was 15.0/6.1 mmHg lower in the active treatment group compared to the placebo group. bwise.krspringermedizin.de This trial also reported fewer serious adverse events in the active-treatment group, suggesting that perindopril is both safe and effective for this age group. bwise.krspringermedizin.de

Pharmacokinetic studies in elderly hypertensive patients (ages 72 to 91) have shown that the maximum concentration (Cmax) and the area under the curve (AUC) for perindopril were approximately twice as high as in younger subjects. hres.ca This is reflected in greater ACE inhibition. hres.ca Despite these pharmacokinetic differences, clinical experience has not identified significant differences in response between elderly (>65 years) and younger patients, though greater sensitivity in some older individuals cannot be dismissed. hres.ca One study involving 91 elderly patients with a mean age of 71.9 years noted a 6% increase in serum potassium during the first month of treatment, which then stabilized. hres.camedsinfo.com.au There were no significant changes in blood urea (B33335), creatinine (B1669602), or creatinine clearance in this group. hres.camedsinfo.com.au

It is noted that renal insufficiency is common in the elderly, and therefore, careful monitoring is recommended when initiating treatment with perindopril arginine in this population. medsinfo.com.aunps.org.au

Table 1: Key Research Findings in Elderly Patients

| Trial/Study | Patient Population | Key Findings | Citation |

|---|---|---|---|

| Hypertension in the Very Elderly Trial (HYVET) | Patients >80 years with hypertension | Significant blood pressure reduction (15.0/6.1 mmHg lower than placebo); fewer serious adverse events. | bwise.krspringermedizin.de |

| Pharmacokinetic Study | Elderly hypertensive patients (72-91 years) | Cmax and AUC of perindopril were approximately two-fold higher than in younger subjects. | hres.ca |

Patients with Renal Impairment: Monitoring and Dose Adjustment Research

The use of this compound in patients with renal impairment requires careful consideration due to its mechanism of action and elimination pathway. Since perindoprilat (B1679611), the active metabolite of perindopril, is eliminated by the kidneys, its clearance is reduced in patients with renal insufficiency. wikidoc.org Pharmacokinetic data indicate that perindoprilat elimination is decreased in individuals with renal impairment, leading to a significant increase in accumulation when creatinine clearance falls below 30 mL/min. wikidoc.org Perindopril is, however, dialyzable with a clearance of 70 mL/min. medsinfo.com.aunps.org.au

Inhibition of the renin-angiotensin-aldosterone system (RAAS) can lead to changes in renal function, particularly in susceptible individuals. medsinfo.com.aunps.org.au In patients with severe congestive heart failure, whose renal function may be highly dependent on the activity of the RAAS, treatment with ACE inhibitors has been associated with oliguria and, in rare cases, acute renal failure. hres.camedsinfo.com.aunps.org.au Similarly, in patients with symptomatic heart failure, initial hypotension following ACE inhibitor therapy may lead to further impairment of renal function. medsinfo.com.aunps.org.au

For patients with renovascular hypertension, particularly those with bilateral renal artery stenosis or stenosis of the artery to a single functioning kidney, there is an increased risk of severe hypotension and renal insufficiency with ACE inhibitors. medsinfo.com.auhres.ca It is recommended that if perindopril is prescribed for patients with known or suspected renal artery stenosis, treatment should be initiated in a hospital setting with close monitoring of renal function and potassium levels. hpra.ie

The EUROPA (EUropean trial On reduction of cardiac events with Perindopril in stable coronary Artery disease) trial included a sub-study on patients with stable coronary artery disease and mild to moderate renal insufficiency. The results showed that the cardioprotective benefits of perindopril were consistent and not modified by the level of renal function. ahajournals.org The treatment benefits were observed in patients with an estimated glomerular filtration rate (eGFR) both above and below 75 ml/min/1.73 m2, with no significant interaction between renal function and treatment benefit. ahajournals.org

Patients with Hepatic Impairment: Pharmacokinetic and Safety Research

The biotransformation of perindopril to its active metabolite, perindoprilat, primarily occurs in the liver. nps.org.au Studies in patients with hepatic impairment have shown that the pharmacokinetic parameters of perindopril itself were not modified by hepatic failure. nps.org.au However, the bioavailability of perindoprilat was increased. hres.canps.org.au This increase might be due to the inhibition of the formation of other perindopril metabolites besides perindoprilat. nps.org.autga.gov.au Despite the increased bioavailability of the active metabolite, the kinetic parameters of perindoprilat, including the time to maximum concentration (Tmax), were unchanged. nps.org.autga.gov.au

The formation of a glucuronoconjugate derivative of perindoprilat also occurs through a hepatic first-pass effect, and the kinetic parameters of this derivative are not altered by hepatic failure. medsinfo.com.aunps.org.au The minor changes observed in the kinetics of perindoprilat in patients with hepatic failure are generally not considered to necessitate a change in the usual dosage. medsinfo.com.aunps.org.au However, particular care is advised for elderly patients with congestive heart failure who also have hepatic insufficiency. hres.camedsinfo.com.aunps.org.au It is important to note that, rarely, ACE inhibitors have been linked to a syndrome that begins with cholestatic jaundice and can progress to fulminant hepatic necrosis. wikidoc.orghpra.ie

Ethnic and Racial Differences in Response and Adverse Event Incidence

Research has indicated that there are ethnic and racial differences in the blood pressure-lowering response to ACE inhibitors, including perindopril. drugs.com Generally, ACE inhibitors are reported to be less effective in lowering blood pressure in Black patients compared to non-Black patients, which may be due to a higher prevalence of low-renin states in the Black hypertensive population. nps.org.auhres.ca

A study analyzing data from the Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT) found that when perindopril was added to amlodipine (B1666008) monotherapy, the blood pressure-lowering response differed significantly among ethnic groups. nih.gov Compared to White patients, Black patients had a lesser response, while South Asian patients showed a greater blood pressure reduction. nih.gov In another clinical trial, the addition of this compound to amlodipine did not result in greater blood pressure lowering than amlodipine alone in Black patients. wikidoc.orgfda.gov

Despite the differences in blood pressure response, the combination of an ACE inhibitor with a calcium channel blocker or a thiazide diuretic has been shown to produce similar blood pressure-lowering effects in Black patients as in other racial groups. drugs.com It is also noteworthy that ACE inhibitors have been associated with a higher rate of angioedema in Black patients than in non-Black patients. nps.org.auhres.ca

Table 2: Blood Pressure Response to Perindopril by Ethnicity (ASCOT Sub-analysis)

| Patient Group | Systolic Blood Pressure Difference Compared to Whites (on Amlodipine + Perindopril) | Citation |

|---|---|---|

| Black Patients | +0.8 mmHg | nih.gov |

Research in Patients with Diabetes Mellitus and Comorbid Hypertension

The use of perindopril in patients with type 2 diabetes and hypertension has been extensively studied, most notably in the ADVANCE (Action in Diabetes and Vascular disease: Preterax and Diamicron MR Controlled Evaluation) trial. tandfonline.comdiabetesjournals.org This trial investigated the effects of a fixed combination of perindopril and indapamide (B195227) on cardiovascular outcomes in patients with type 2 diabetes. tandfonline.com

The blood pressure-lowering arm of the ADVANCE trial demonstrated that the perindopril-indapamide combination significantly reduced the risk of a composite of major macrovascular and microvascular events. tandfonline.com Specifically, it led to a 14% reduction in all-cause mortality and an 18% reduction in cardiovascular death. acc.orgahajournals.org The benefits were observed on top of existing treatments, including other renin-angiotensin system inhibitors. tandfonline.com A long-term follow-up study, ADVANCE-ON, showed that the reductions in all-cause and cardiovascular mortality were sustained, albeit attenuated, six years after the randomized treatment had ended. acc.orgjwatch.org

In another study involving patients with arterial hypertension and type 2 diabetes, a fixed combination of this compound and amlodipine demonstrated high antihypertensive efficacy and had a positive effect on the elasticity of major vessels and microcirculation. nih.gov However, a separate clinical trial found that in diabetic patients, adding this compound to amlodipine did not provide additional antihypertensive effects beyond those achieved with amlodipine monotherapy. wikidoc.orgfda.govnih.gov

Patients with Obstructive Coronary Artery Disease Research

The EUROPA trial was a landmark study that assessed the efficacy of perindopril in a broad population of patients with stable coronary artery disease without apparent heart failure. nih.govbjcardio.co.uk The trial included patients with a history of myocardial infarction, angiographic evidence of coronary artery disease, or previous coronary revascularization. nih.gov

After a mean follow-up of 4.2 years, treatment with perindopril resulted in a 20% relative risk reduction in the primary endpoint, which was a composite of cardiovascular death, non-fatal myocardial infarction, or cardiac arrest. nih.govbjcardio.co.ukacc.org This benefit was consistent across all predefined subgroups, irrespective of other preventive therapies like antiplatelet agents, beta-blockers, and lipid-lowering drugs. nih.govbjcardio.co.uk The study also showed a significant reduction in fatal and non-fatal myocardial infarction (24% reduction) and hospitalization for heart failure (39% reduction). bjcardio.co.uk The results of the EUROPA trial suggest that perindopril can significantly improve outcomes in patients with stable coronary artery disease. nih.govwikijournalclub.org

Studies in Patients with Valvular Heart Disease (e.g., Aortic and Mitral Valve Stenosis)

The use of ACE inhibitors, such as this compound, in patients with certain types of valvular heart disease requires caution. hres.carwandafda.gov.rw Specifically, for patients with mitral valve stenosis and obstruction in the outflow of the left ventricle, such as aortic stenosis or hypertrophic cardiomyopathy, perindopril should be administered with care. hres.carwandafda.gov.rwmedsinfo.com.au

There is a theoretical concern that patients with aortic stenosis may be at a particular risk of decreased coronary perfusion when treated with vasodilators like ACE inhibitors. hres.camedsinfo.com.au Vasodilators can lower diastolic pressure, which is the primary driver of coronary perfusion pressure, without a corresponding reduction in myocardial oxygen demand that typically accompanies vasodilation. medsinfo.com.au In a long-term, placebo-controlled study of amlodipine in patients with severe heart failure of non-ischemic origin, amlodipine was associated with more reports of pulmonary edema, although there was no significant difference in the incidence of worsening heart failure compared to placebo. medsinfo.com.au While this finding is for amlodipine, it highlights the caution needed when using vasodilators in specific heart failure populations which can overlap with valvular disease.

Research Status in Pediatric Populations (Absence of Established Efficacy/Safety)

The use of this compound in individuals under the age of 18 is characterized by a lack of comprehensive clinical data to confirm its effectiveness and safety. mayoclinic.orghpra.iehres.ca Regulatory bodies and health authorities consistently state that the efficacy and safety of perindopril have not been established in children and adolescents. hpra.iehres.cahres.cafda.govnafdac.gov.ng Consequently, its use in this population is not recommended. hres.cahpra.iemedsinfo.com.autmda.go.tz

Appropriate studies on the relationship between age and the effects of perindopril in pediatric patients have not been performed. mayoclinic.org This lack of research means that a formal pediatric indication has not been authorized by regulatory agencies such as Health Canada. hres.capharmascience.com The consensus across various drug monographs and official product information is that perindopril should not be used in patients under 18 years old. medicalnewstoday.commyservier-me.com

While comprehensive data is absent, some limited research has been conducted. An open, non-comparative clinical study involved 62 hypertensive children between the ages of 2 and 15. hpra.ienafdac.gov.ngtmda.go.tz In this study, patients had a glomerular filtration rate greater than 30 ml/min/1.73 m² and received an average perindopril dose of 0.07 mg/kg, which was adjusted based on individual blood pressure response to a maximum of 0.135 mg/kg/day. hpra.ienafdac.gov.ngtmda.go.tz Although some patients were followed for an extended period, and blood pressure was monitored, these findings are insufficient to establish a definitive safety and efficacy profile for general pediatric use. nafdac.gov.ng

In instances of in utero exposure to perindopril, there is a recognized need to monitor neonates for potential adverse effects such as hypotension and oliguria. drugs.com However, this pertains to prenatal exposure rather than direct therapeutic administration to children. The general recommendation remains that the safety and effectiveness of this compound in pediatric patients have not been proven. hres.cahres.ca

Detailed Research Findings

The primary source of pediatric data comes from a single open-label, non-comparative study. The details and outcomes are summarized below.

Interactive Data Table: Open-Label Study in Hypertensive Children

| Parameter | Finding | Citations |

|---|---|---|

| Study Design | Open-label, non-comparative clinical study | hpra.ienafdac.gov.ngtmda.go.tz |

| Number of Participants | 62 | hpra.ienafdac.gov.ngtmda.go.tz |

| Age Range | 2 to 15 years | hpra.ienafdac.gov.ngtmda.go.tz |

| Inclusion Criteria | Hypertensive, Glomerular Filtration Rate > 30 ml/min/1.73 m² | hpra.ienafdac.gov.ngtmda.go.tz |

| Follow-up Duration | 59 patients completed 3 months; 36 patients were followed for at least 24 months (mean duration: 44 months). | nafdac.gov.ng |

| Blood Pressure Outcome | Systolic and diastolic blood pressure remained stable in previously treated patients and decreased in treatment-naïve patients. | nafdac.gov.ng |

| Study Limitation | As a non-comparative, open-label study, it cannot definitively establish efficacy or safety against a placebo or another active drug. | hpra.ienafdac.gov.ngtmda.go.tz |

Safety Profile and Adverse Event Mechanisms

Angioedema: Incidence, Etiology, and Management Research

Angioedema is a rare but potentially life-threatening adverse effect associated with angiotensin-converting enzyme (ACE) inhibitors, including perindopril (B612348) arginine. medsinfo.com.auhpra.ie It is characterized by sudden, well-demarcated swelling of the deeper layers of the skin and mucous membranes. nih.govspringermedizin.de

Etiology: The primary cause of ACE inhibitor-induced angioedema is believed to be the accumulation of bradykinin (B550075). medsinfo.com.aunih.govspringermedizin.de This is a non-immunogenic reaction. medsinfo.com.au Angioedema can affect various parts of the body, including the face, lips, tongue, extremities, and, in rare cases, the intestine. medsinfo.com.auhpra.iespringermedizin.de Swelling of the larynx, glottis, or tongue can be fatal due to airway obstruction. medsinfo.com.auhpra.ie Symptoms typically appear within the first week of treatment but can occur at any time. medsinfo.com.au

Management Research: Management of perindopril-induced angioedema primarily involves immediate discontinuation of the drug. hpra.ienih.gov In cases of laryngeal involvement, prompt and aggressive treatment is necessary to secure an airway. medsinfo.com.au While antihistamines may offer some symptomatic relief for swelling of the face and lips, they are not the primary treatment. medsinfo.com.auhpra.ie

Bradykinin-Mediated Angioedema Mechanisms

The mechanism of angioedema induced by perindopril arginine is directly linked to its primary mode of action. ACE, the enzyme inhibited by perindopril, is also responsible for the degradation of bradykinin, a potent vasodilator. nih.govspringermedizin.demdpi.com

By inhibiting ACE, perindopril leads to an accumulation of bradykinin. nih.govspringermedizin.de Elevated bradykinin levels cause vasodilation and increase vascular permeability, leading to the localized swelling characteristic of angioedema. mdpi.comfrontiersin.org This is a class effect of all ACE inhibitors. mdpi.com

Cough: Incidence, Underlying Mechanisms, and Clinical Relevance

A persistent, dry, non-productive cough is a well-recognized side effect of ACE inhibitors, including this compound. medsinfo.com.auhres.ca

Incidence: The reported incidence of ACE inhibitor-induced cough varies widely, ranging from 2% to 15% of patients. medsinfo.com.autga.gov.au Some studies suggest that the incidence of cough with perindopril may be lower than with other ACE inhibitors. nih.govresearchgate.net For instance, a pooled analysis of over 27,000 patients on perindopril reported a cough incidence of 3.9%. nih.gov Observational studies have reported even lower rates, ranging from less than 0.001% to 0.8%. nih.gov The cough is reported more frequently in women and non-smokers and is often worse at night or when lying down. medsinfo.com.au

Underlying Mechanisms: The most widely accepted theory for ACE inhibitor-induced cough is the accumulation of bradykinin and substance P in the respiratory tract. medsinfo.com.aunih.govresearchgate.net These substances can stimulate sensory nerve fibers in the airways, leading to the cough reflex. Another contributing factor may be the accumulation of prostaglandins. medsinfo.com.au

Clinical Relevance: While generally not a serious adverse effect, the cough can be bothersome and may lead to discontinuation of treatment. nih.gov However, research suggests that in some cases, the cough may resolve despite continuing the medication. nih.govresearchgate.net

Hyperkalemia: Mechanisms and Risk Factors in Research

Elevations in serum potassium levels, or hyperkalemia, can occur in patients treated with this compound. medsinfo.com.auhres.ca

Mechanisms: Perindopril inhibits the renin-angiotensin-aldosterone system (RAAS). patsnap.com By reducing the production of angiotensin II, it subsequently decreases the secretion of aldosterone (B195564). patsnap.com Aldosterone is a hormone that promotes the excretion of potassium by the kidneys. patsnap.com Therefore, a reduction in aldosterone levels can lead to potassium retention and hyperkalemia. medsinfo.com.aumedsinfo.com.au

Risk Factors: Several factors increase the risk of developing hyperkalemia during perindopril therapy. These include:

Renal insufficiency: Impaired kidney function is a major risk factor. hpra.iehres.cahres.ca

Worsening of renal function: A decline in kidney function during treatment increases the risk. hpra.iehres.cahres.ca

Age: Patients over 70 years of age are at higher risk. hres.cahres.ca

Diabetes mellitus: This is a significant predisposing factor. hpra.iehres.cahres.ca

Dehydration and acute cardiac decompensation: These conditions can exacerbate the risk. hpra.iehres.cahres.ca

Metabolic acidosis: This can contribute to elevated potassium levels. hres.cahres.ca

Concomitant medications: The use of potassium-sparing diuretics (e.g., spironolactone, amiloride), potassium supplements, potassium-containing salt substitutes, and certain other drugs like heparin and NSAIDs can increase the risk of hyperkalemia. hpra.iehres.cahres.cahres.ca

Hypotension: Mechanisms and Clinical Implications in Research

Hypotension, or low blood pressure, is a potential adverse effect of this compound, particularly after the initial doses. medsinfo.com.auhres.ca

Mechanisms: Perindopril causes vasodilation by inhibiting the production of angiotensin II, a potent vasoconstrictor. patsnap.com This widening of blood vessels leads to a decrease in peripheral vascular resistance and, consequently, a drop in blood pressure. patsnap.com In some situations, particularly during major surgery or anesthesia with hypotensive agents, perindopril can block the compensatory release of renin, which could otherwise lead to the formation of angiotensin II to maintain blood pressure. hres.cahres.ca

Clinical Implications in Research: Symptomatic hypotension is more likely to occur in patients who are volume-depleted (e.g., due to diuretic therapy, dialysis, diarrhea, or vomiting) or have severe renin-dependent hypertension. hres.cahres.ca While a significant drop in blood pressure is rare in uncomplicated hypertensive patients, it can be more pronounced in those with severe heart failure. medsinfo.com.auhres.ca In patients with symptomatic heart failure, initial hypotension may lead to further impairment of renal function. medsinfo.com.au If hypotension occurs, it can often be managed by placing the patient in a supine position and, if necessary, administering an intravenous infusion of saline. hres.ca

Renal Function Impairment: Research in Susceptible Individuals

Changes in renal function can be anticipated in susceptible individuals treated with this compound as a consequence of inhibiting the RAAS. medsinfo.com.auhres.cahres.ca

Mechanisms: In certain conditions, such as severe congestive heart failure or renal artery stenosis, the glomerular filtration rate is maintained by the vasoconstrictive effect of angiotensin II on the efferent arteriole of the glomerulus. medsinfo.com.au By inhibiting angiotensin II production, perindopril can cause the efferent arteriole to relax, leading to a decrease in glomerular filtration pressure and potentially acute renal failure. medsinfo.com.au

Susceptible Individuals:

Patients with severe congestive heart failure: In these individuals, renal function may be highly dependent on the activity of the RAAS. medsinfo.com.auhres.ca Treatment with ACE inhibitors can be associated with oliguria, progressive azotemia, and, rarely, acute renal failure. medsinfo.com.auhres.ca

Patients with renal artery stenosis: In individuals with narrowing of the artery to one or both kidneys, ACE inhibitors can lead to increases in blood urea (B33335) and serum creatinine (B1669602), which are usually reversible upon discontinuation of the drug. medsinfo.com.auhres.cahres.ca There is an increased risk of severe hypotension and renal insufficiency in these patients. hres.ca

Patients with pre-existing renal impairment: These patients are more susceptible to developing further renal dysfunction. hres.ca

Teratogenicity and Reproductive Toxicity Research

The use of this compound during pregnancy is contraindicated due to the risk of fetal toxicity. patsnap.com

Hepatic Effects and Cholestatic Jaundice Research

While generally well-tolerated, angiotensin-converting enzyme (ACE) inhibitors as a class have been infrequently linked to a syndrome that begins with cholestatic jaundice and can advance to fulminant hepatic necrosis, which is sometimes fatal. mims.comwikipedia.orgnih.govfishersci.fifishersci.ca The precise mechanism behind this syndrome remains not fully understood. mims.comwikipedia.orgnih.govfishersci.ca For perindopril specifically, product labels list jaundice and hepatic injury as potential side effects. scribd.com However, the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) notes that clinically apparent cases of acute liver injury from perindopril have not been prominently reported in published literature. scribd.com

The typical presentation of ACE inhibitor-induced liver injury involves a cholestatic pattern, emerging 2 to 12 weeks after therapy initiation. scribd.com This can be severe and prolonged. scribd.com Most instances of acute liver injury associated with ACE inhibitors are self-limited, but there have been rare reports of acute liver failure linked to other drugs in this class. scribd.com Patients who develop jaundice or significant elevations in hepatic enzymes while on an ACE inhibitor should discontinue the medication and be monitored closely. mims.comwikipedia.orgnih.govfishersci.fifishersci.ca

Research data indicates a low rate of serum aminotransferase elevations (<2%) associated with perindopril, a rate comparable to placebo in controlled trials. scribd.com These elevations were typically transient and seldom required changes in treatment. scribd.com Perindopril is a prodrug that is hydrolyzed in the liver to its active metabolite, perindoprilat (B1679611). scribd.com It is thought that idiosyncratic liver injury from ACE inhibitors may be due to a reaction to a minor metabolite. scribd.com

In a preclinical study investigating the effects of perindopril on cholestasis-induced liver fibrosis in rats, the compound demonstrated both preventative and therapeutic potential. cenmed.com When administered immediately after bile duct ligation, perindopril reduced several markers of fibrosis, including hepatic hydroxyproline (B1673980) content, collagen-I mRNA, and α-smooth muscle actin (α-SMA)-positive cells. cenmed.com When used therapeutically after fibrosis was established, a higher dose of perindopril significantly reduced these markers as well as indicators of oxidative stress. cenmed.com These findings suggest that perindopril may mitigate cholestasis-induced liver fibrosis by inhibiting oxidative stress and the activation of hepatic stellate cells. cenmed.com

Central Nervous System Effects: Dizziness and Headache Studies

Dizziness and headache are among the most frequently reported adverse events in clinical trials involving this compound. mims.comwikipedia.orgmims.com These central nervous system (CNS) effects are considered common side effects of the medication. wikipedia.orgguidetopharmacology.org

Dizziness: Dizziness, and related symptoms like vertigo and lightheadedness, are consistently noted in the safety profile of perindopril. mims.comwikipedia.orgwikipedia.orgmims.com This effect is often linked to the primary mechanism of action of the drug—its ability to lower blood pressure (hypotension). fishersci.cawikipedia.org The reduction in blood pressure can be more pronounced after the initial dose or following a dosage increase, leading to postural dizziness when changing positions, such as standing up from a sitting or lying position. fishersci.ca In some cases, significant hypotension may cause fainting (syncope). fishersci.cafishersci.ca Patients are often advised to be cautious when driving or operating machinery until they understand how the medication affects them. wikipedia.org

Headache: Headache is another common adverse event observed with perindopril treatment. mims.comwikipedia.orgmims.comwikipedia.orgguidetopharmacology.org Clinical trial data consistently list headache as one of the most frequent side effects. mims.commims.comfishersci.caciteab.com Like dizziness, the occurrence of headaches can be related to the hemodynamic changes—the vasodilation and lowering of blood pressure—induced by the ACE inhibitor. fishersci.ca While generally mild, these headaches can be bothersome for some patients. fishersci.ca

The safety profile of perindopril is considered consistent with that of the broader ACE inhibitor class, where dizziness and headache are well-recognized potential effects. mims.comwikipedia.orgmims.com